molecular formula C23H16N2O6 B10874809 3-hydroxy-1-(4-hydroxyphenyl)-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(4-hydroxyphenyl)-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10874809
M. Wt: 416.4 g/mol
InChI Key: JAGWWPNQILGWSB-VZCXRCSSSA-N
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Description

4-BENZOYL-3-HYDROXY-1-(4-HYDROXYPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes benzoyl, hydroxyphenyl, and nitrophenyl groups attached to a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-3-HYDROXY-1-(4-HYDROXYPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxy groups can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Nitration: The nitro group is typically introduced through nitration using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzoyl and hydroxyphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

4-BENZOYL-3-HYDROXY-1-(4-HYDROXYPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of organic electronic materials or as a building block for polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-BENZOYL-3-HYDROXY-1-(4-HYDROXYPHENYL)-5-(4-METHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a methoxy group instead of a nitro group.

    4-BENZOYL-3-HYDROXY-1-(4-HYDROXYPHENYL)-5-(4-CHLOROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Contains a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-BENZOYL-3-HYDROXY-1-(4-HYDROXYPHENYL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interactions in both chemical and biological contexts.

Properties

Molecular Formula

C23H16N2O6

Molecular Weight

416.4 g/mol

IUPAC Name

(4Z)-1-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H16N2O6/c26-18-12-10-16(11-13-18)24-20(14-6-8-17(9-7-14)25(30)31)19(22(28)23(24)29)21(27)15-4-2-1-3-5-15/h1-13,20,26-27H/b21-19-

InChI Key

JAGWWPNQILGWSB-VZCXRCSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)[N+](=O)[O-])/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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